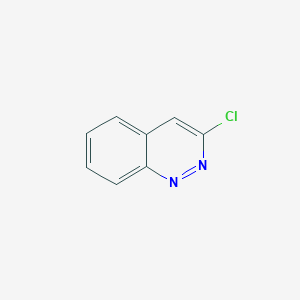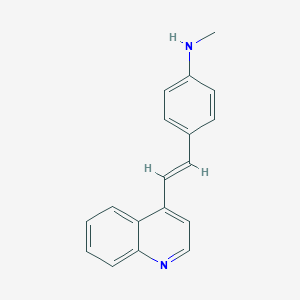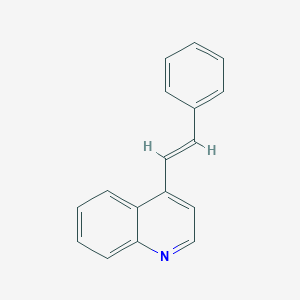
Quinoline, 4-styryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-styryl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The 4-styryl- derivative of quinoline has been shown to exhibit interesting biological and chemical properties, making it a promising candidate for further research.
作用機序
The mechanism of action of quinoline, 4-styryl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested to inhibit the activity of tubulin, a protein involved in cell division.
生化学的および生理学的効果
Quinoline, 4-styryl- has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One advantage of quinoline, 4-styryl- is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its unique properties, which make it a promising candidate for various applications, such as sensing and imaging. However, one limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are numerous future directions for research on quinoline, 4-styryl-. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a sensor or imaging agent for the detection of metal ions or other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields, such as materials science.
合成法
The synthesis of quinoline, 4-styryl- can be achieved through a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Heck reaction. The former method involves the coupling of an arylboronic acid with a 4-bromoquinoline derivative in the presence of a palladium catalyst and a base. The latter method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of the desired product.
科学的研究の応用
Quinoline, 4-styryl- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a promising candidate for the development of sensors and imaging agents.
Another area of research is its potential as an anticancer agent. Quinoline, 4-styryl- has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been suggested to act through the induction of apoptosis, a process of programmed cell death, in cancer cells.
特性
CAS番号 |
4594-84-7 |
|---|---|
製品名 |
Quinoline, 4-styryl- |
分子式 |
C17H13N |
分子量 |
231.29 g/mol |
IUPAC名 |
4-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+ |
InChIキー |
LAAWYSBJZGYHRT-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



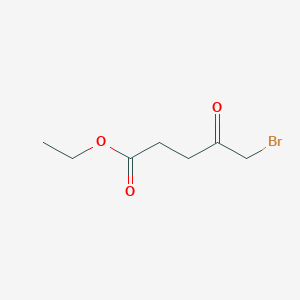
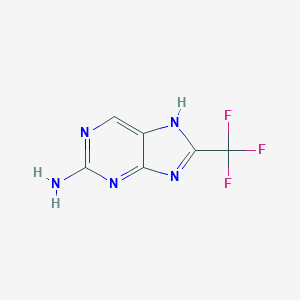
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
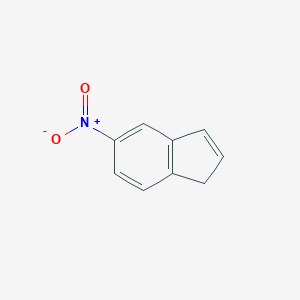
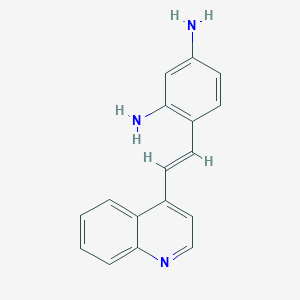
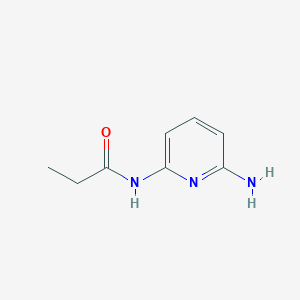
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
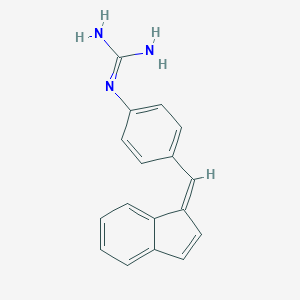
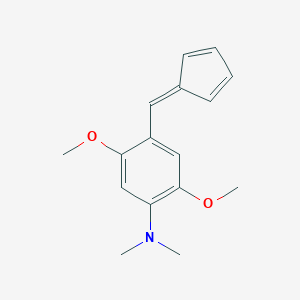
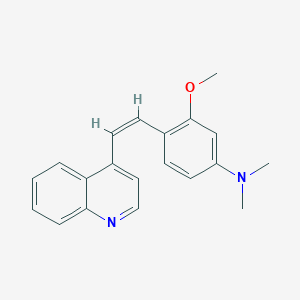
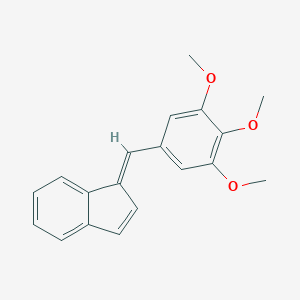
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
